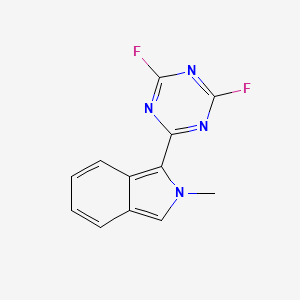
2-(1,2,2,2-Tetrafluoroethyl)quinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2,2,2-Tetrafluoroethyl)quinazolin-4(1H)-one is a fluorinated quinazolinone derivative Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(1,2,2,2-Tetrafluoroethyl)chinazolin-4(1H)-on beinhaltet typischerweise die Reaktion eines Chinazolinon-Vorläufers mit einem fluorierten Reagenz. Ein möglicher Weg ist die nucleophile Substitutionsreaktion, bei der ein Chinazolinonderivat unter basischen Bedingungen mit 1,2,2,2-Tetrafluoroethylhalogenid reagiert.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für solche Verbindungen umfassen oft die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dazu können Hochdruckreaktoren, kontinuierliche Fließsysteme und fortschrittliche Reinigungsverfahren wie die Chromatographie gehören.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(1,2,2,2-Tetrafluoroethyl)chinazolin-4(1H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinazolinonderivate mit unterschiedlichen Oxidationsstufen zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Dihydrochinazolinonderivaten führen.
Substitution: Die fluorierte Ethylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Nucleophile Substitutionsreaktionen können Reagenzien wie Natriumhydrid (NaH) und verschiedene Alkylhalogenide beinhalten.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu Chinazolinon-N-Oxiden führen, während die Reduktion Dihydrochinazolinone erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer fluorierter Verbindungen verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Als Kandidat für die Medikamentenentwicklung aufgrund seiner verbesserten Stabilität und Bioverfügbarkeit untersucht.
Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien mit spezifischen chemischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(1,2,2,2-Tetrafluoroethyl)chinazolin-4(1H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die fluorierte Ethylgruppe kann die Bindungsaffinität zu Enzymen oder Rezeptoren verbessern, was zu einer erhöhten biologischen Aktivität führt. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung ab und erfordern weitere Forschung.
Wirkmechanismus
The mechanism of action of 2-(1,2,2,2-Tetrafluoroethyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets. The fluorinated ethyl group may enhance binding affinity to enzymes or receptors, leading to increased biological activity. The exact pathways and targets depend on the specific application and require further research.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Ethylchinazolin-4(1H)-on: Fehlen die Fluoratome, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
2-(Trifluormethyl)chinazolin-4(1H)-on: Enthält anstelle einer Tetrafluoroethylgruppe eine Trifluormethylgruppe, was zu Abweichungen in der Reaktivität und Stabilität führt.
Einzigartigkeit
2-(1,2,2,2-Tetrafluoroethyl)chinazolin-4(1H)-on ist einzigartig aufgrund des Vorhandenseins der Tetrafluoroethylgruppe, die einzigartige chemische Eigenschaften wie erhöhte Lipophilie, metabolische Stabilität und das Potenzial für eine verbesserte biologische Aktivität verleiht.
Eigenschaften
CAS-Nummer |
63099-85-4 |
|---|---|
Molekularformel |
C10H6F4N2O |
Molekulargewicht |
246.16 g/mol |
IUPAC-Name |
2-(1,2,2,2-tetrafluoroethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H6F4N2O/c11-7(10(12,13)14)8-15-6-4-2-1-3-5(6)9(17)16-8/h1-4,7H,(H,15,16,17) |
InChI-Schlüssel |
CKFGTUBOXSCWMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


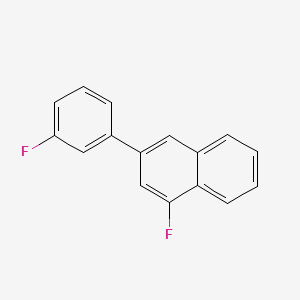
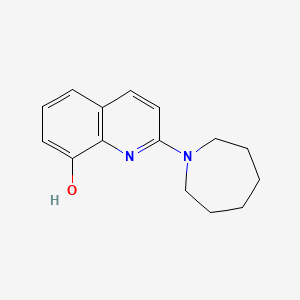

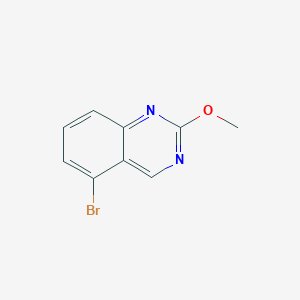
![2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11867922.png)

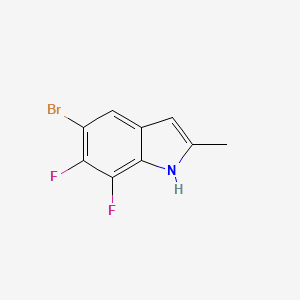
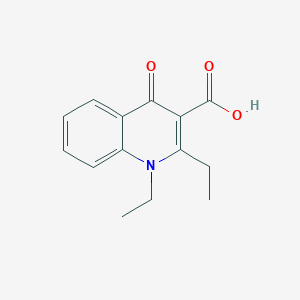




![2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11867983.png)
